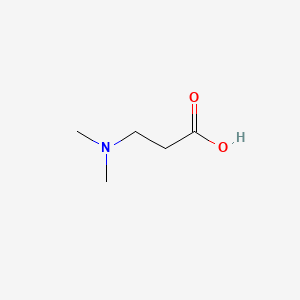

2-(1H-imidazol-1-il)benzonitrilo

Descripción general

Descripción

The compound 2-(1H-imidazol-1-yl)benzonitrile is a derivative of the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. The imidazole ring is a five-membered planar ring with two nitrogen atoms at non-adjacent positions. This structure is crucial for the chemical and physical properties of the compounds, as well as their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring or functionalization of pre-existing imidazole compounds. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, indicating a stepwise approach to building the desired structure . Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a four-component cyclocondensation, demonstrating the versatility of synthetic methods available for imidazole derivatives . A catalyst-free synthesis approach has also been developed for the construction of 1,2,4,5-tetrasubstituted imidazoles, highlighting the advancements in efficient and environmentally friendly synthetic techniques .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be substituted at various positions to yield a wide array of compounds with different properties. X-ray crystallography is a common technique used to determine the solid-state structure of these compounds, providing detailed information about their geometry and conformation . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and understand the molecular and spectroscopic features of imidazole derivatives .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, which are essential for their functionalization and application. For example, the synthesis of metallophthalocyanines substituted with 1H-benzoimidazol-2-ylsulfanyl groups involves the use of phthalonitrile derivatives, indicating the reactivity of the imidazole moiety towards the formation of complex structures . The reactivity of imidazole derivatives is also exploited in the design of selective farnesyltransferase inhibitors, where the imidazole ring is incorporated into the inhibitor structure to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as photoluminescence, fluorescence, and electrochemical behavior, are closely related to their molecular structure. For instance, a zinc complex based on a benzoimidazole derivative exhibits yellow-green luminescence, which could be leveraged for applications in imaging or light-emitting devices . The fluorescence study of benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile hybrids reveals intense blue fluorescence with high quantum yield, suggesting their potential use in fluorescent materials . The optical and electrochemical properties of benzo[d]imidazole derivatives are also of interest, with studies showing good fluorescence-emitting ability and strong blue emission in solution and solid state .

Aplicaciones Científicas De Investigación

Análisis de la Estructura Cristal

El compuesto se ha utilizado en el estudio de estructuras cristalinas. El sistema de anillo de benzimidazol está inclinado al anillo de benceno en 78.04 (10) grados. La estructura cristalina presenta enlaces de hidrógeno O—H N y C—H O e interacciones C—H y π–π .

Análisis de la Superficie de Hirshfeld

Se ha realizado un análisis de la superficie de Hirshfeld en este compuesto. Este análisis se utiliza para investigar las interacciones intermoleculares en las estructuras cristalinas .

Análisis de Transición Electrónica

El compuesto se ha utilizado en estudios de análisis de transición electrónica. Esto implica estudiar las transiciones entre diferentes niveles de energía electrónica .

Síntesis de Productos Farmacéuticos

Los compuestos cianobencilo, como el 2-(1H-imidazol-1-il)benzonitrilo, se utilizan como intermediarios en la síntesis de especies que poseen importantes propiedades farmacéuticas .

Aplicaciones Biológicas

Los compuestos que tienen ácido carboxílico como grupo funcional han mostrado propiedades quelantes y por lo tanto tienen aplicaciones potenciales en el campo de la biología .

Construcción de Marcos Metal-Orgánicos

Dichos grupos también son útiles en la construcción de marcos metal-orgánicos que generalmente forman redes supramoleculares debido a los extensos enlaces de hidrógeno e interacciones débiles .

Estudios Antioxidantes

Los derivados de benzimidazol sintetizados por ZnO-NPs mediante ciclocondensación entre aldehídos aromáticos sustituidos y o-fenilendiamina se han investigado por su actividad antioxidante .

Estudios In Silico

Se han realizado estudios in silico sobre derivados de benzimidazol. Estos estudios implican el uso de técnicas de modelado y simulación por computadora para investigar las propiedades y comportamientos de estos compuestos .

Safety and Hazards

“2-(1H-imidazol-1-yl)benzonitrile” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as 2-(1h-imidazol-1-yl)benzonitrile, have a broad range of chemical and biological properties .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives have been shown to interfere with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s molecular weight is 16919 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Imidazole derivatives have been shown to have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-imidazol-1-yl)benzonitrile. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and the compound should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBJOSIVSQUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948213 | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25373-49-3 | |

| Record name | Benzonitrile, o-imidazol-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)